molecular formula C14H9NO2 B3246284 3-(1-Benzofuran-2-carbonyl)pyridine CAS No. 17730-35-7

3-(1-Benzofuran-2-carbonyl)pyridine

Cat. No.: B3246284
CAS No.: 17730-35-7
M. Wt: 223.23 g/mol
InChI Key: DOLCUKYSDPPKSM-UHFFFAOYSA-N
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Description

Strategic Importance of Fused Heterocycles in Contemporary Organic Chemistry

Fused heterocyclic compounds, which feature two or more rings sharing atoms, are of immense strategic importance in modern organic chemistry. fiveable.meias.ac.in These intricate molecular architectures are not merely chemical curiosities; they form the backbone of a vast array of natural products, pharmaceuticals, and advanced materials. fiveable.meias.ac.in The fusion of different heterocyclic rings, such as furan (B31954), pyrrole, and pyridine (B92270), can lead to structures with enhanced chemical stability, unique electronic properties, and versatile reactivity. ias.ac.in This structural rigidity and planarity often facilitate more efficient interactions with biological targets, making them highly valuable in the development of novel drugs for complex diseases. ias.ac.in

The presence of multiple heteroatoms within the fused system introduces diverse possibilities for functionalization, allowing chemists to fine-tune the molecule's properties for specific applications. fiveable.me This adaptability has made fused heterocycles central to the design of functional materials like organic semiconductors and catalysts. ias.ac.in Their broad relevance and the continuous need for new and improved synthetic methodologies ensure that the exploration of fused heterocyclic systems remains a vibrant and critical area of research. ias.ac.in

Overview of Benzofuran (B130515) and Pyridine Scaffolds in Advanced Materials and Synthetic Methodologies

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan ring, is a privileged structure in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.comnih.gov It is a common motif in numerous natural products and exhibits a wide spectrum of biological activities. numberanalytics.comnih.gov Benzofuran derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govrsc.org In the realm of advanced materials, benzofuran-based compounds are being explored for applications in energy storage and as catalysts. numberanalytics.com The synthesis of complex benzofuran derivatives often involves transition metal-catalyzed reactions and various cyclization strategies. numberanalytics.comnih.gov

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of synthetic chemistry. numberanalytics.compostapplescientific.com Its unique electronic properties and versatility make it a crucial component in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.compostapplescientific.com Pyridine and its derivatives are widely used as ligands in catalysis, as building blocks in organic synthesis, and as key components in the creation of conducting polymers and luminescent materials. numberanalytics.comalgoreducation.comtandfonline.com The synthesis of pyridines has a rich history, with methods ranging from classical condensation and cyclization reactions to modern transition metal-catalyzed cross-coupling reactions. numberanalytics.compostapplescientific.comijpsonline.com

Hypothesized Research Avenues for 3-(1-Benzofuran-2-carbonyl)pyridine

The compound this compound, which incorporates both the benzofuran and pyridine moieties, presents several intriguing avenues for future research. Given the diverse biological activities associated with benzofuran derivatives and the coordinating properties of the pyridine ring, this hybrid molecule could be a promising candidate for the development of novel therapeutic agents. The nitrogen atom in the pyridine ring could act as a coordination site for metal ions, suggesting potential applications in catalysis or as a chemosensor for specific metal detection. tandfonline.com

Furthermore, the conjugated system extending across both the benzofuran and pyridine rings could impart interesting photophysical properties. This opens up the possibility of exploring its use in the development of new organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials. Investigation into the chemical reactivity of the carbonyl linker and the potential for further functionalization of both heterocyclic rings could lead to the synthesis of a library of novel compounds with tailored properties for various applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCUKYSDPPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17730-35-7
Record name 3-(1-benzofuran-2-carbonyl)pyridine
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Synthesis and Characterization

Limited specific synthetic procedures for 3-(1-Benzofuran-2-carbonyl)pyridine are detailed in publicly available literature. However, its synthesis can be conceptually approached through established methods of organic chemistry. A plausible route would involve the Friedel-Crafts acylation of benzofuran (B130515) with nicotinoyl chloride (pyridine-3-carbonyl chloride) in the presence of a Lewis acid catalyst. Alternatively, a cross-coupling reaction, such as a Stille or Suzuki coupling, between a 2-metallated benzofuran derivative and a 3-halopyridine derivative bearing a carbonyl group could be envisioned.

The characterization of this compound would rely on standard spectroscopic techniques.

Spectroscopic Data

Technique Expected Key Features
¹H NMR Signals corresponding to the protons on both the benzofuran and pyridine (B92270) rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the heteroatoms.
¹³C NMR Resonances for all carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon in the downfield region.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the ketone group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₉NO₂), which is 223.23 g/mol . sigmaaldrich.combldpharm.com

Structural Analysis

The molecular structure of 3-(1-Benzofuran-2-carbonyl)pyridine is defined by the spatial arrangement of its constituent benzofuran (B130515) and pyridine (B92270) rings linked by a carbonyl group.

Crystallographic Data

As of the latest available information, a specific single-crystal X-ray structure for this compound has not been reported in the primary literature. However, analysis of related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, reveals that the planarity of the molecule and the dihedral angles between the rings are key structural features. nih.gov It is anticipated that the this compound molecule would exhibit a relatively planar conformation, although some degree of torsion around the single bonds connecting the carbonyl group to the heterocyclic rings is expected.

Parameter Predicted Value/Feature
Crystal System To be determined by X-ray diffraction analysis.
Space Group To be determined by X-ray diffraction analysis.
Unit Cell Dimensions To be determined by X-ray diffraction analysis.
Dihedral Angle The angle between the benzofuran and pyridine rings will be a key determinant of the overall molecular shape.

Chemical Reactivity

Reactivity of the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding secondary alcohol, or it can react with various organometallic reagents (e.g., Grignard or organolithium reagents) to yield tertiary alcohols. Wittig-type reactions could be employed to convert the carbonyl group into a carbon-carbon double bond.

Reactivity of the Benzofuran Ring

The benzofuran ring can participate in electrophilic substitution reactions. The position of substitution will be directed by the existing substituents and the inherent electronic properties of the benzofuran system. C-H activation and functionalization represent a modern approach to modify the benzofuran core. numberanalytics.com

Reactivity of the Pyridine Ring

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts or alkylated to form quaternary pyridinium compounds. The pyridine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom but can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, especially if activated by an electron-withdrawing group.

Advanced Spectroscopic and Structural Elucidation of this compound

The structural characterization of complex organic molecules like this compound, which features a benzofuran ring linked to a pyridine ring via a carbonyl bridge, relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, electronic environment, and conformational properties of the compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution and the solid state. ipb.pt For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments

Multi-dimensional NMR techniques are indispensable for mapping the intricate connectivity of atoms within a molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons within the pyridine and benzofuran rings. For instance, correlations would be expected between H-4/H-5 and H-5/H-6 on the pyridine ring, and similarly among the four protons on the benzene (B151609) portion of the benzofuran moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (a one-bond correlation). columbia.eduemerypharma.com This technique is crucial for assigning the carbon signals of protonated carbons by linking them to their already-assigned protons. Each CH group in the pyridine and benzofuran rings would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the key to assembling the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This is particularly vital for identifying and placing quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include:

The proton on the benzofuran ring (H-3) correlating to the carbonyl carbon.

Protons on the pyridine ring (H-2 and H-4) correlating to the carbonyl carbon.

Protons on the benzene ring correlating to the carbons at the ring fusion (C-3a and C-7a).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the H-3 proton of the benzofuran ring and the H-4 proton of the pyridine ring, providing information about the preferred rotational conformation around the carbonyl-pyridine bond.

The following tables represent the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar heterocyclic structures. rsc.orgmdpi.com

Table 1: Expected ¹H NMR Data for this compound Interactive data table. Click on headers to sort.

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine H-2 8.9 - 9.1 d
Pyridine H-4 8.2 - 8.4 dt
Pyridine H-5 7.5 - 7.7 ddd
Pyridine H-6 8.8 - 8.9 dd
Benzofuran H-3 7.6 - 7.8 s
Benzofuran H-4 7.7 - 7.9 d
Benzofuran H-5 7.3 - 7.5 t
Benzofuran H-6 7.4 - 7.6 t

Table 2: Expected ¹³C NMR Data for this compound Interactive data table. Click on headers to sort.

Carbon Expected Chemical Shift (ppm)
Carbonyl C=O 182 - 185
Pyridine C-2 152 - 154
Pyridine C-3 133 - 135
Pyridine C-4 137 - 139
Pyridine C-5 123 - 125
Pyridine C-6 150 - 152
Benzofuran C-2 151 - 153
Benzofuran C-3 115 - 117
Benzofuran C-3a 128 - 130
Benzofuran C-4 124 - 126
Benzofuran C-5 125 - 127
Benzofuran C-6 129 - 131
Benzofuran C-7 112 - 114

Solid-State NMR Investigations for Supramolecular Interactions

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides information about the molecule's structure and intermolecular interactions in the crystalline or amorphous solid phase. nih.govrsc.org For this compound, ssNMR can be used to study supramolecular phenomena such as π-π stacking interactions between the aromatic benzofuran and pyridine rings of adjacent molecules in the crystal lattice. These interactions would manifest as differences in the ¹³C chemical shifts between the solid-state and solution-state spectra, a phenomenon known as polymorphism-dependent chemical shifts. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov

Detailed Vibrational Spectroscopy (FT-IR and Raman) Interpretation

Assignment of Key Functional Group Frequencies (e.g., Carbonyl, Heteroaromatic)

The vibrational spectrum of this compound is dominated by bands corresponding to its key functional groups.

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration, typically appearing in the 1650-1700 cm⁻¹ region for aromatic ketones. libretexts.orguomustansiriyah.edu.iq Its exact position is sensitive to conjugation with the adjacent pyridine and benzofuran rings.

Heteroaromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The benzofuran ring will show characteristic C=C aromatic stretching bands in a similar region, as well as a C-O-C stretching vibration, often found around 1250 cm⁻¹. uomustansiriyah.edu.iq

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, and their pattern can give clues about the substitution on the aromatic rings.

Table 3: Expected Key Vibrational Frequencies for this compound Interactive data table. Click on headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Carbonyl C=O Stretching 1660 - 1680 Strong
Pyridine C=N, C=C Ring Stretching 1400 - 1600 Medium-Strong
Benzofuran C=C Ring Stretching 1450 - 1580 Medium-Strong
Benzofuran C-O-C Asymmetric Stretching 1230 - 1260 Strong

Conformational Analysis via Vibrational Modes

The molecule has rotational freedom around the single bonds connecting the carbonyl group to the two heterocyclic rings. This can lead to the existence of different stable conformers in solution or the solid state. Vibrational spectroscopy can be used to study this conformational landscape. For example, variable-temperature FT-IR studies might show changes in the relative intensities of certain bands, particularly the C=O stretching band, which could indicate a shift in the equilibrium between different conformers. Splitting of the carbonyl band could also suggest the presence of multiple conformers with distinct vibrational frequencies.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels. nih.govpsu.edu

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated benzofuran and pyridine aromatic systems. nih.gov A lower energy, less intense n-π* transition associated with the carbonyl group may also be observed, often as a shoulder on the more intense π-π* bands. The exact position and intensity of these bands are influenced by the solvent polarity.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many aromatic ketones are fluorescent, and this compound would be expected to emit light after absorbing UV radiation. nih.gov The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. The quantum yield of fluorescence (the efficiency of the emission process) and the fluorescence lifetime are key photophysical parameters that characterize the behavior of the excited state. wiley-vch.de These properties are sensitive to the molecular environment and can be used to probe interactions with other molecules or changes in conformation.

Absorption and Emission Characteristics of the this compound Chromophore

The chromophore of this compound is composed of a benzofuran ring system linked to a pyridine ring through a carbonyl group. This arrangement creates an extended π-conjugated system that governs its interaction with electromagnetic radiation. The absorption and emission properties are primarily dictated by the electronic transitions within this system.

Benzofuran derivatives are known to exhibit strong absorption in the ultraviolet (UV) region, typically with multiple bands. researchgate.netresearchgate.net These absorptions correspond to π → π* transitions within the aromatic system. The presence of the carbonyl group and the pyridine ring extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran. Mono-crown derivatives of benzofuran, for instance, show main absorption bands around 290 nm with shoulders extending to 350 nm. researchgate.net

Fluorescence emission is also a characteristic feature of many benzofuran derivatives, which are often blue emitters. researchgate.net The emission spectrum is typically a mirror image of the lowest energy absorption band and is subject to the molecular rigidity and the nature of the substituent groups. The benzofuran chromophore is known to contribute to enhanced fluorescence brightness. researchgate.net For this compound, excitation of the molecule to its first electronic excited state (S1) would be followed by radiative decay back to the ground state (S0), resulting in fluorescence. The specific emission wavelength and quantum yield would be influenced by the interplay between the electron-donating benzofuran moiety and the electron-accepting pyridine and carbonyl groups.

Table 1: Typical Spectroscopic Data for Benzofuran-Based Chromophores

Spectroscopic Property Typical Wavelength Range Reference
UV Absorption (λ_max) 280 - 350 nm researchgate.net

Solvatochromic and Thermochromic Effects

Solvatochromism refers to the change in the color of a substance (and hence its UV-Vis absorption/emission spectra) when dissolved in different solvents. This effect is driven by the differential solvation of the ground and excited states of the molecule. The this compound molecule possesses a significant dipole moment due to the polar carbonyl group and the nitrogen atom in the pyridine ring. Therefore, it is expected to exhibit solvatochromism. In polar solvents, the more polar excited state would be stabilized to a greater extent than the ground state, leading to a red shift (positive solvatochromism) in the absorption spectrum.

Thermochromism, the change in color with temperature, is another potential property of this compound. While specific studies on the thermochromic effects of this compound are not prevalent in the literature, such effects in conjugated systems often arise from temperature-induced changes in molecular conformation or intermolecular aggregation, which in turn affect the electronic energy levels.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidationuni-halle.demdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of organic molecules by providing highly accurate mass measurements. nih.gov

Precise Mass Determination and Isotopic Pattern Analysis

For this compound, the molecular formula is C₁₄H₉NO₂. HRMS can determine the mass of the molecular ion with very high precision (typically to within a few parts per million), allowing for the unambiguous determination of its elemental formula. mdpi.com The calculated monoisotopic mass of this compound allows for its clear identification in a complex mixture. Isotopic pattern analysis, which compares the experimentally observed isotopic distribution (from ¹³C, ¹⁵N, ¹⁷O, ¹⁸O isotopes) with the theoretical pattern for C₁₄H₉NO₂, further confirms the assigned formula.

Table 2: Precise Mass Data for this compound

Parameter Value
Molecular Formula C₁₄H₉NO₂
Monoisotopic Mass (Calculated) 223.06333 Da

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecular ion ([M+H]⁺). This technique provides valuable information about the molecule's connectivity. For 2-aroylbenzofuran derivatives, a common fragmentation involves cleavage of the bond between the benzofuran ring and the carbonyl group. researchgate.net

A plausible fragmentation pathway for protonated this compound ([C₁₄H₁₀NO₂]⁺, m/z 224.0706) under electrospray ionization (ESI) conditions would likely proceed as follows:

Formation of Acylium Ions: The most probable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the benzofuran ring. This can happen in two ways:

Formation of the 3-pyridinecarbonyl acylium ion (m/z 106.0287) and a neutral benzofuran radical.

Formation of the benzofuran-2-carbonyl acylium ion (m/z 145.0335) via a rearrangement, followed by the loss of neutral pyridine. This is a characteristic fragmentation for 2-aroylbenzofurans. researchgate.net

Fragmentation of the Benzofuran Moiety: The benzofuran-2-carbonyl ion (m/z 145) can subsequently lose a molecule of carbon monoxide (CO) to yield the benzofuranyl cation (m/z 117.0335). researchgate.net

Fragmentation of the Pyridine Moiety: The pyridinyl fragment can also undergo characteristic losses, though the formation of the acylium ion is typically the dominant pathway.

Table 3: Predicted Key Fragments in MS/MS of this compound

Fragment Ion (m/z) Proposed Structure/Origin
224.0706 [M+H]⁺ (Protonated Parent Molecule)
145.0335 [Benzofuran-2-carbonyl]⁺
117.0335 [Benzofuranyl]⁺ (from loss of CO from m/z 145)

X-ray Crystallography for Solid-State Molecular Architectureuni-halle.denih.govcrystallography.net

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not described in the searched literature, its solid-state architecture can be predicted based on related structures containing benzofuran and pyridine moieties. mdpi.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by a combination of non-covalent interactions that stabilize the lattice.

π-π Stacking: The planar, aromatic systems of the benzofuran and pyridine rings are prime candidates for π-π stacking interactions. nih.gov These interactions, where the rings stack face-to-face or in an offset manner, are a major driving force in the packing of aromatic molecules. Distances between the centroids of interacting rings are typically in the range of 3.3 to 3.8 Å. researchgate.net Both homo-stacking (benzofuran-benzofuran) and hetero-stacking (benzofuran-pyridine) could occur.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. mdpi.com The carbonyl oxygen is a strong hydrogen bond acceptor, and it is likely to interact with aromatic or aliphatic C-H groups from neighboring molecules. researchgate.net The nitrogen atom of the pyridine ring also acts as a hydrogen bond acceptor.

Table 4: Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Expected Geometry/Significance Reference
π-π Stacking Benzofuran/Pyridine Ring Benzofuran/Pyridine Ring Parallel or offset stacking, stabilizes crystal packing nih.gov
Hydrogen Bond Aromatic C-H Carbonyl Oxygen (O) Formation of chains or dimers, directional interaction mdpi.com
Hydrogen Bond Aromatic C-H Pyridine Nitrogen (N) Links molecules involving the pyridine ring mdpi.com

Absolute Configuration Determination (if Chiral)

The concept of absolute configuration is a fundamental aspect of stereochemistry, defining the precise three-dimensional arrangement of atoms in a chiral molecule. However, for the compound this compound, this principle is not applicable as the molecule is achiral.

A molecule is defined as chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituent groups. An examination of the molecular structure of this compound reveals a lack of any such stereocenters. The molecule consists of a pyridine ring linked to a benzofuran ring system via a carbonyl group. All the carbon atoms within the aromatic ring systems are sp²-hybridized and thus planar. The carbonyl carbon is also sp²-hybridized.

The InChIKey, a standardized structural identifier, for this compound is DOLCUKYSDPPKSM-UHFFFAOYSA-N. sigmaaldrich.com The final segment of this key, "UHFFFAOYSA-N," serves as a descriptor for the stereochemistry of the molecule. The "SA" designation at the end specifically indicates that the structure is achiral, confirming the analysis of its structural formula.

In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and computational chemistry literature, detailed theoretical and computational investigations for the specific chemical compound this compound are not publicly available. While the methodologies for such analyses are well-established, specific studies detailing the electronic structure, quantum chemical properties, and predicted spectroscopic data for this particular molecule have not been published.

Computational chemistry is a powerful tool for predicting the properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to determine ground-state geometries, electronic structures, and various spectroscopic parameters. However, the application of these methods requires dedicated research studies for each specific compound of interest.

For this compound, this means that crucial data points for a complete theoretical profile are currently absent from the scientific record. This includes:

Electronic and Quantum Chemical Properties: There are no published calculations of its frontier molecular orbitals (HOMO-LUMO) which are essential for predicting chemical reactivity. Likewise, specific data on charge distribution, electrostatic potential maps, optimized molecular geometry, and dipole moment, typically derived from DFT calculations, could not be located.

Predicted Spectroscopic Data: Simulated Nuclear Magnetic Resonance (NMR) chemical shifts and calculated vibrational spectra (Infrared and Raman) for this compound are not available. These computational predictions are vital for validating experimental findings and providing deeper insight into the molecule's structural and bonding characteristics.

While numerous studies exist for related benzofuran and pyridine derivatives, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of its specific arrangement of atoms and functional groups. The generation of a scientifically accurate and authoritative article as requested is therefore not possible without access to primary research data from computational studies performed specifically on this compound.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. cnr.itbenasque.orgbenasque.org It allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. These calculated energies are instrumental in predicting and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. cnr.itresearchgate.net

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The accuracy of these calculations can be influenced by the choice of the exchange-correlation functional and the basis set. durham.ac.uk While standard functionals may provide a good qualitative picture, more advanced functionals, such as those with long-range corrections, can offer improved accuracy for certain types of excitations, like charge-transfer states. durham.ac.uk The calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, providing a theoretical counterpart to experimental measurements. aps.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from a TD-DFT calculation on this compound.

ExcitationEnergy (eV)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3.850.25HOMO → LUMO
S₀ → S₂4.210.12HOMO-1 → LUMO
S₀ → S₃4.530.08HOMO → LUMO+1

Note: This table is illustrative and does not represent actual experimental or calculated data.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The molecule possesses rotational freedom around the single bonds connecting the benzofuran and pyridine rings to the carbonyl group. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to map the potential energy surface that governs their interconversion.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques employed to explore the vast conformational space of flexible molecules. imperial.ac.uk MM methods use a classical force field to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. MD simulations, on the other hand, simulate the atomic motions over time, providing insights into the dynamic behavior of the molecule and its ability to transition between different conformations.

For this compound, these simulations can reveal the preferred orientations of the benzofuran and pyridine rings relative to each other. The results can indicate whether the molecule favors a planar or a non-planar conformation and can identify the most stable conformers based on their calculated energies.

This compound has the potential to engage in various non-covalent intermolecular interactions. These interactions are crucial in determining the packing of molecules in the solid state and their behavior in solution.

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. nih.gov In the presence of suitable hydrogen bond donors, these interactions can play a significant role in the formation of supramolecular assemblies.

Reaction Mechanism Elucidation (e.g., for its formation or its role as a reagent/catalyst)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For this compound, this could involve studying the pathways for its synthesis or its potential role in catalyzing other reactions. The synthesis of benzofuran derivatives often involves transition-metal-catalyzed reactions, and computational studies can shed light on the intricate steps of these catalytic cycles. acs.orgnih.govmdpi.com

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the TS and to calculate its energy. The energy difference between the reactants and the TS is the activation energy or energy barrier, a critical parameter that determines the rate of the reaction. nih.gov For the synthesis of benzofuran derivatives, computational studies have been used to calculate the energy barriers for different proposed mechanisms, helping to identify the most likely reaction pathway. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a transition state calculation for a step in the synthesis of a benzofuran derivative.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
C-H Activation-10.55.2-15.815.7

Note: This table is illustrative and does not represent actual experimental or calculated data.

Once a transition state has been located, a reaction coordinate analysis can be performed. This involves mapping the energy of the system as it progresses from reactants to products through the transition state. This analysis, often visualized as a reaction energy profile, provides a detailed picture of the energy changes that occur during the reaction. It can help to confirm that the located transition state indeed connects the desired reactants and products and can reveal the presence of any intermediate species along the reaction pathway. For complex, multi-step reactions, such as those often involved in the synthesis of heterocyclic compounds like benzofurans, this analysis is invaluable for a complete understanding of the reaction mechanism. nih.gov

Applications of 3 1 Benzofuran 2 Carbonyl Pyridine in Non Biological Systems

Coordination Chemistry and Metal Complex Formation

The pyridine (B92270) nitrogen atom and the carbonyl oxygen atom in 3-(1-Benzofuran-2-carbonyl)pyridine provide potential coordination sites for metal ions. This allows the molecule to act as a ligand, forming complexes with a variety of transition metals. The resulting metal complexes can exhibit interesting catalytic and photophysical properties.

Ligand Properties in Transition Metal Catalysis

The pyridine moiety is a well-established component in ligands for transition-metal catalysis. semanticscholar.org The nitrogen atom in the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity. semanticscholar.org In the context of this compound, the entire molecule can act as a supporting ligand, modulating the catalytic activity of the metal center. The benzofuran (B130515) group, with its own electronic characteristics, can further tune the properties of the resulting catalyst. The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, and pyridine-containing molecules are of significant interest in this area. semanticscholar.orgmdpi.com For instance, ligands can play a critical role in the efficiency and selectivity of coupling reactions catalyzed by metals like palladium and nickel. mdpi.commdpi.comrsc.org

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. The use of pyridyl-containing ligands in the synthesis of coordination polymers and MOFs is a well-explored area. nih.govnih.gov These materials can exhibit porous structures with potential applications in gas storage, separation, and catalysis. The bifunctional nature of this compound, with its pyridine and carbonyl groups, makes it a candidate for the design of new coordination polymers and MOFs. By coordinating to metal centers through its pyridine nitrogen, and potentially through the carbonyl oxygen, it can act as a linker to build extended one-, two-, or three-dimensional networks. nih.govnih.gov The specific geometry and connectivity of the resulting framework would depend on the coordination preferences of the metal ion and the conformation of the ligand.

Luminescent Metal Complexes for Optoelectronic Devices

Metal complexes, particularly those of d8 transition metals like platinum(II) and rhenium(I), are known to exhibit phosphorescent emission. nih.govnih.govrsc.org This property is highly desirable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). The ligands coordinated to the metal center play a crucial role in determining the emission properties of the complex, including its color and efficiency. nih.govrsc.orgrsc.org

The this compound ligand can be incorporated into such luminescent metal complexes. The pyridine ring can coordinate to the metal, while the benzofuran-carbonyl part of the molecule can influence the energy levels of the complex's molecular orbitals, thereby tuning the emission wavelength. For example, rhenium(I) carbonyl complexes with diimine ligands are known to be luminescent, and the nature of the ancillary ligands can significantly affect their photophysical properties. nih.govnih.gov Similarly, platinum(II) complexes with bipyridine-type ligands are well-studied phosphorescent emitters. nih.govrsc.org The introduction of a ligand like this compound could lead to new luminescent materials with tailored properties for specific optoelectronic applications.

Materials Science and Organic Electronics

The unique photophysical properties of benzofuran derivatives make them valuable in the field of materials science, particularly for organic electronics. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

The development of efficient and stable materials is a key challenge in the advancement of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Benzofuran-containing molecules have been investigated as components in these devices. For instance, fluorobenzofuran has been used as a high triplet energy host material in green phosphorescent OLEDs. nih.gov The benzofuran moiety can contribute to the charge transport and luminescent properties of the material.

The structure of this compound, combining a benzofuran and a pyridine unit, suggests its potential as a component in OLEDs or OPVs. It could function as a host material, an electron-transporting material, or as a ligand in a phosphorescent emitter. The pyridine unit can enhance electron injection and transport, while the benzofuran core can contribute to the material's thermal stability and photophysical properties. The design of new materials with tailored electronic properties is crucial for improving the performance of organic electronic devices.

Fluorescent Probes for Environmental or Chemical Sensing

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, such as a metal ion or another chemical species. nih.govresearchgate.net This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. Benzofuran derivatives have been explored as fluorescent probes due to their inherent fluorescence and the possibility of modifying their structure to achieve selectivity for a particular analyte. nih.gov

The this compound molecule possesses the necessary features to act as a fluorescent probe. The pyridine and carbonyl groups can serve as binding sites for metal ions. researchgate.net Upon coordination of a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence properties. This could enable the selective detection of specific metal ions in environmental or chemical samples. For example, rhodamine-based probes modified with furan-2-carbonyl chloride have been shown to selectively detect Fe³⁺ ions. researchgate.net Similarly, conjugated polymers containing pyridine moieties have been developed as fluorescent sensors for palladium ions. researchgate.net

Building Block for Advanced Polymeric Materials

The benzofuran nucleus is a recognized structural component in the synthesis of high-performance polymers. Benzofuran derivatives are utilized in the creation of materials such as polyamides, polyesters, and polyarylates. nih.gov The structure of this compound makes it a promising candidate as a monomer for advanced polymeric materials.

The presence of the carbonyl group and the pyridine ring introduces specific functionalities that can be exploited for polymerization reactions. For instance, the molecule could be chemically modified to introduce reactive sites, such as hydroxyl or amine groups, on either the benzofuran or pyridine ring, enabling its incorporation into polyester (B1180765) or polyamide chains. The rigidity and planarity of the benzofuran unit can enhance the thermal stability and mechanical strength of the resulting polymers, while the polar pyridine group can improve solubility and intermolecular interactions.

The incorporation of this molecule into polymer backbones could lead to materials with tailored optical and electronic properties, drawing from the characteristics of benzodifuran (BDF)-based polymers which are noted for enhancing intramolecular charge transfer and improving electrical characteristics in organic electronics. acs.org

Table 1: Potential Polymer Types Incorporating this compound

Polymer TypePotential Monomer ModificationKey Properties Conferred by Monomer
PolyestersIntroduction of hydroxyl groupsThermal stability, rigidity
PolyamidesIntroduction of amine groupsEnhanced intermolecular forces, modified solubility
PolyimidesFunctionalization with carboxylic acid or anhydride (B1165640) groupsHigh-performance thermal and mechanical properties

Catalysis and Reaction Engineering

The unique combination of a pyridine ring and a benzofuran moiety in this compound suggests its potential utility in various catalytic applications, from organocatalysis to the development of complex heterogeneous systems.

Pyridine and its derivatives are foundational in the field of organocatalysis, where they function as versatile bases and nucleophilic catalysts. researchgate.net The pyridine nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base or a proton acceptor. This capability is central to catalyzing a wide array of chemical transformations, including acylation and addition reactions. researchgate.net

Furthermore, the pyridine moiety can be converted into a pyridine N-oxide. This class of compounds is recognized for its role as highly effective and mild organocatalysts that can activate Lewis acidic centers in molecules, thereby facilitating various reactions. researchgate.net The presence of the bulky and electron-rich benzofuran group attached to the carbonyl could modulate the electronic properties and steric environment of the pyridine nitrogen, potentially leading to unique reactivity and selectivity compared to simpler pyridine-based catalysts. This could be particularly relevant in photochemical functionalization reactions where pyridinyl radicals are generated as key intermediates. nih.govacs.org

In its current form, this compound is an achiral molecule and therefore cannot function directly as a chiral auxiliary. However, the field of asymmetric synthesis heavily relies on chiral pyridine-type ligands to induce enantioselectivity in metal-catalyzed reactions. rsc.orgchimia.ch

The potential for this compound lies in its derivatization. By introducing a chiral center, for example, through the stereoselective modification of the benzofuran ring or by attaching a chiral substituent, it could be transformed into a valuable chiral ligand. Chiral pyridine-phosphinite ligands, for instance, have been successfully used in iridium-catalyzed asymmetric hydrogenation of furans and benzofurans. nih.gov A chiral version of this compound could coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While no direct applications are currently documented, its scaffold represents a viable starting point for designing new chiral auxiliaries.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a critical area of green chemistry, simplifying catalyst recovery and reuse. Both pyridine and benzofuran derivatives have been successfully integrated into heterogeneous catalysts. acs.orgnih.gov

Table 2: Research Findings on Related Catalytic Systems

Catalyst TypeMoiety InvolvedApplicationReference
OrganocatalystPyridine N-OxideActivation of Lewis acidic molecules researchgate.net
Heterogeneous CatalystPyridine-CarboxaldehydeSynthesis of propargylamines and benzofurans nih.gov
Asymmetric CatalystPyridine-Phosphinite LigandIridium-catalyzed hydrogenation of furans nih.gov
Heterogeneous CatalystPalladium on Carbon FibersBenzofuran synthesis acs.org

Supramolecular Chemistry

The structural features of this compound make it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are used to build large, well-organized assemblies.

Host-guest chemistry relies on the precise molecular recognition between a larger host molecule and a smaller guest. The design of host molecules often incorporates aromatic surfaces for π-π stacking and specific sites for hydrogen bonding or metal coordination. mdpi.comsemanticscholar.org

This compound possesses several features that are desirable for constructing such systems.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. nih.gov

π-π Stacking: The extended aromatic systems of both the benzofuran and pyridine rings can participate in π-π stacking interactions, which are crucial for the assembly of layered supramolecular structures. nih.gov

Metal Coordination: The pyridine nitrogen can coordinate with metal ions, enabling the self-assembly of complex, metal-ligand macrocycles and coordination polymers. rsc.orgresearchgate.net

Studies on related molecules have shown that benzofuran dicarboxylic acid forms co-crystals with pyridine through charge-assisted hydrogen bonds and π-π stacking. nih.gov This demonstrates the strong propensity of these two moieties to engage in the non-covalent interactions that govern molecular recognition and self-assembly. Therefore, this compound could serve as a versatile tectonic unit for creating novel supramolecular architectures capable of recognizing and binding specific guest molecules within a non-biological context.

Self-Assembly Processes in Solution and Solid State

The molecular architecture of this compound is conducive to self-assembly through a variety of non-covalent interactions. In the solid state, its crystal structure is significantly influenced by intermolecular forces. The presence of the pyridine nitrogen atom allows for the formation of hydrogen bonds, while the aromatic benzofuran and pyridine rings can engage in π-π stacking interactions. These forces collectively guide the molecules to arrange themselves into ordered, supramolecular architectures.

In solution, the behavior of this compound can be influenced by the solvent environment and the presence of other chemical species, particularly metal ions. The pyridine and carbonyl groups can act as coordination sites, leading to the formation of metal-organic complexes that can further self-assemble into larger, more complex structures.

Analytical Reagents and Chemical Probes (non-biological targets)

The functional groups within this compound make it a candidate for use as an analytical reagent, particularly for the detection and analysis of non-biological targets such as metal ions and for use in materials science.

Chelating Agents for Metal Ion Detection

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound can act as a bidentate chelating agent, capable of binding to metal ions. This chelation can result in the formation of stable coordination complexes, a property that can be exploited for the detection of specific metal ions. The binding event can lead to observable changes in the compound's physical or spectroscopic properties, such as a shift in its absorption or emission spectra, which can be used for colorimetric or fluorometric sensing.

Research into related benzofuran- and pyridine-containing ligands has demonstrated their efficacy in coordinating with a range of metal ions. The specific selectivity and sensitivity of this compound would depend on factors such as the size and charge of the metal ion, as well as the solvent system used.

Fluorescent Labels for Material Analysis and Imaging

Molecules containing conjugated aromatic systems like benzofuran and pyridine often exhibit intrinsic fluorescence. This property allows this compound to be considered as a potential fluorescent label or probe for material analysis. When incorporated into or onto a material, its fluorescent properties can be used to visualize the material's structure or to report on changes in the local environment.

The fluorescence of this compound can be sensitive to its surroundings. For instance, its emission wavelength or intensity might change upon binding to a metal ion or upon aggregation, providing a mechanism for sensing and imaging applications in materials science. The photophysical properties, including absorption and emission maxima, are key parameters in determining its suitability for such applications.

Structure Activity Relationships Sar in Non Biological Contexts for 3 1 Benzofuran 2 Carbonyl Pyridine Analogs

Influence of Structural Modifications on Ligand Binding Affinity to Metal Ions or Substrates

The 3-(1-Benzofuran-2-carbonyl)pyridine scaffold contains multiple potential coordination sites for metal ions, primarily the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom. The benzofuran (B130515) ring can also participate in π-stacking interactions. Structural modifications to this core can significantly influence the ligand's binding affinity, selectivity, and the geometry of the resulting metal complexes.

The coordination of 4-benzoylpyridine (B1666322) with various metal(II) ions such as Fe(II), Ni(II), and Zn(II) has been shown to form hexa-coordinated complexes with a distorted octahedral geometry. mdpi.com In the case of monomeric complexes like [Fe(4-benzoylpyridine)₄(N₃)₂] and [Ni(4-benzoylpyridine)₄(N₃)₂], the metal ion is coordinated to four 4-benzoylpyridine molecules and two azide (B81097) ions. mdpi.com For the polymeric [Zn(4-benzoylpyridine)₂(N₃)₂]n complex, the zinc(II) ion is coordinated to two trans 4-benzoylpyridine molecules and four azide ions, forming a polymeric network. mdpi.com This suggests that analogs of this compound could also form stable complexes with various transition metals.

The nature and position of substituents on both the benzofuran and pyridine rings can modulate the electron density at the coordinating atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups would be expected to increase the basicity of the pyridine nitrogen, enhancing its coordination ability. nih.gov Conversely, electron-withdrawing groups would decrease the basicity and potentially weaken the coordinate bond.

Steric hindrance also plays a critical role. Bulky substituents near the coordination sites can impede the approach of a metal ion, leading to lower binding affinities or favoring the formation of complexes with lower coordination numbers. wikipedia.org The flexibility of the linkage between the benzofuran and pyridine moieties, dictated by the carbonyl group, allows for a degree of conformational freedom that can be exploited to design ligands with specific bite angles, predisposing them to coordinate with particular metal ions.

Research on related benzofuran-based hydrazone ligands has demonstrated their ability to act as tridentate or bidentate chelating agents for transition metal ions, forming stable complexes. researchgate.netresearchgate.net These studies highlight the versatility of the benzofuran scaffold in coordination chemistry. Based on these findings, it is reasonable to infer that structural modifications to this compound analogs will have a profound impact on their ligand binding properties.

Table 1: Predicted Influence of Structural Modifications on Metal Ion Binding

ModificationPredicted Effect on Binding AffinityRationale
Electron-donating group on pyridine ringIncreaseEnhances basicity of the nitrogen atom.
Electron-withdrawing group on pyridine ringDecreaseReduces basicity of the nitrogen atom.
Bulky substituent near pyridine nitrogenDecreaseSteric hindrance impedes metal coordination.
Introduction of additional coordinating groupsIncreasePotential for chelation leading to higher stability.
Modification of the benzofuran ringVariableCan influence electronic properties and steric environment.

Impact of Substituents on Photophysical Properties (e.g., Quantum Yield, Emission Wavelength, Stokes Shift)

The photophysical properties of this compound analogs are of interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The core structure possesses a conjugated system that can be fine-tuned by the introduction of various substituents.

Studies on related benzoylpyridine-based hydrazones have shown that the electronic nature of substituents significantly influences their absorption and emission characteristics. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. This is attributed to the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a computational study of amino-aurone derivatives, which share the benzofuranone moiety, it was observed that electron-withdrawing substituents like -F, -CF₃, and -NO₂ caused a bathochromic shift in the absorption spectra. mdpi.com The nature of the electronic transitions, typically π→π* in character, is also affected by substitution.

The quantum yield of fluorescence is another critical parameter that is sensitive to structural modifications. The presence of heavy atoms (e.g., bromine, iodine) as substituents can enhance intersystem crossing to the triplet state, thereby quenching fluorescence and promoting phosphorescence. acs.org The rigidity of the molecular structure also plays a role; more rigid structures tend to have higher quantum yields as non-radiative decay pathways are suppressed.

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, can also be tuned. Larger Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption. The polarity of the solvent and specific solute-solvent interactions can also have a significant impact on the photophysical properties.

Table 2: Predicted Impact of Substituents on Photophysical Properties

Substituent Type on Benzofuran/Pyridine RingPredicted Effect on Emission WavelengthPredicted Effect on Quantum Yield
Electron-donating groupRed-shift (bathochromic)May increase or decrease depending on the system.
Electron-withdrawing groupBlue-shift (hypsochromic) or Red-shiftMay increase or decrease depending on the system.
Heavy atom (e.g., Br, I)Quenching of fluorescenceDecrease
Planar, rigidifying groupMinimal shiftIncrease

Correlation of Molecular Structure with Catalytic Efficiency

While the direct catalytic applications of this compound itself are not extensively documented, the benzofuran and pyridine moieties are present in various catalytically active systems. The structure of analogs can be tailored to influence their efficiency in catalytic processes.

Benzofuran derivatives have been utilized in various catalytic reactions, including their synthesis via palladium- and copper-catalyzed reactions. acs.orgnih.gov For instance, nickel-catalyzed tandem reactions have been developed for the synthesis of 2-substituted benzo[b]furans. mdpi.com Furthermore, ruthenium nanoparticles have been employed for the selective hydrogenation of benzofurans. acs.org These examples underscore the potential of the benzofuran scaffold to participate in or be a target for catalytic transformations.

The pyridine unit is a common ligand in transition metal catalysis. The electronic and steric properties of the pyridine ring can be modified by substituents to fine-tune the activity of the metal center. For example, in palladium(II) complexes with pyridine ligands, substituents on the pyridine ring affect the catalytic activity of the complex. nih.gov

Relationship Between Molecular Structure and Supramolecular Assembly Properties

The ability of molecules to self-assemble into well-defined supramolecular architectures is fundamental to the development of new materials with tailored properties. The structure of this compound analogs can be designed to promote specific intermolecular interactions, leading to the formation of desired supramolecular structures.

Hydrogen bonding, π-π stacking, and dipole-dipole interactions are the primary non-covalent forces that can govern the self-assembly of these molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the benzofuran ring system provides a platform for π-π stacking interactions.

Studies on the supramolecular structures of 4-benzoylpyridine complexes have revealed the formation of one-dimensional coordination polymers and networks held together by various intermolecular contacts. mdpi.com Similarly, the supramolecular assembly of other pyridine derivatives can be controlled through hydrogen bonding and other non-covalent interactions. uchile.clrsc.org

Computational Approaches to Non-Biological SAR (e.g., QSPR, Machine Learning in Materials Science)

Computational methods are invaluable tools for elucidating and predicting the structure-property relationships of molecules, including those in non-biological contexts. Quantitative Structure-Property Relationship (QSPR) and machine learning models can be developed to correlate molecular descriptors with various physical, chemical, and material properties. acs.org

For this compound analogs, Density Functional Theory (DFT) calculations can be employed to investigate their electronic properties, such as HOMO-LUMO energy gaps, dipole moments, and charge distributions. iiste.orgutq.edu.iq These calculations can provide insights into their reactivity, photophysical behavior, and potential for interaction with other molecules or surfaces. DFT has been used to study the structural and spectroscopic properties of benzoylpyridine-based hydrazones, providing a good correlation with experimental data. nih.gov

QSPR models can be built to predict properties like boiling point, solubility, and even material-specific characteristics such as charge mobility or refractive index. acs.org These models typically use a set of calculated molecular descriptors that encode structural and electronic information.

Machine learning algorithms are increasingly being used in materials science to accelerate the discovery of new materials with desired properties. researchgate.net By training a model on a dataset of known compounds and their properties, it becomes possible to predict the properties of new, untested molecules. For the design of novel this compound analogs with specific non-biological functions, these computational approaches can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and testing. Computational studies on benzofuran derivatives have been used to design potent inhibitors for biological targets, and similar methodologies can be applied to predict non-biological properties. researchgate.netrsc.org

Future Perspectives and Emerging Research Directions

Integration of 3-(1-Benzofuran-2-carbonyl)pyridine into Hybrid Materials and Nanostructures

The unique structural and electronic properties of this compound make it a compelling candidate for incorporation into hybrid materials and nanostructures. Researchers are investigating its potential as a building block for creating novel materials with tailored optical, electronic, and catalytic properties. The fusion of the benzofuran (B130515) and pyridine (B92270) moieties offers a platform for developing materials with applications in fields such as organic electronics, sensor technology, and catalysis.

For instance, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials are known for their high porosity and surface area, making them suitable for gas storage, separation, and catalysis. The benzofuran component, with its extended π-system, can contribute to the material's photophysical properties, potentially leading to the development of novel phosphorescent or fluorescent materials. researchgate.net

The exploration of this compound in the realm of nanostructures is also a burgeoning area of research. Its ability to self-assemble or be incorporated into larger macromolecular structures could lead to the creation of nanoparticles, nanowires, or thin films with specific functionalities. These nanostructured materials could find applications in areas such as drug delivery, bioimaging, and nanoscale electronics.

Exploration of Novel and Sustainable Synthetic Pathways

Recent advancements in organic synthesis have opened up new avenues for the construction of the benzofuran and pyridine ring systems. nih.gov For example, transition-metal catalyzed cross-coupling reactions, C-H activation/functionalization, and domino reactions are being investigated as powerful tools for the efficient synthesis of benzofuran derivatives. mdpi.comresearchgate.netacs.org These methods offer the potential for greater atom economy, milder reaction conditions, and access to a wider range of structurally diverse analogs.

The principles of green chemistry are also being integrated into the synthetic design. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that can be recycled and reused. The development of such sustainable pathways is crucial for the large-scale production of this compound and its derivatives for various applications. rsc.org

Advanced Computational Modeling for Predictive Design of Functional Analogs

Computational modeling has emerged as an indispensable tool in modern drug discovery and materials science, and its application to this compound is poised to accelerate the design of novel functional analogs. lsuhsc.edunih.gov By employing techniques such as quantum mechanical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structure-property relationships of this compound and its derivatives. jchemlett.comjomardpublishing.com

These computational approaches allow for the prediction of various physicochemical properties, including electronic structure, reactivity, and intermolecular interactions. lsuhsc.edujomardpublishing.com This information is critical for understanding how structural modifications to the this compound scaffold will impact its desired function. For example, in the context of drug design, computational models can be used to predict the binding affinity of analogs to specific biological targets, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Furthermore, computational screening of virtual libraries of this compound analogs can rapidly identify promising candidates for synthesis and experimental evaluation, significantly reducing the time and cost associated with traditional trial-and-error approaches. This predictive power enables a more rational and targeted approach to the development of new materials and therapeutic agents based on this versatile molecular framework.

Challenges and Opportunities in Harnessing its Unique Properties for Unforeseen Applications

Despite the promising future outlook, there are challenges and opportunities that lie ahead in fully harnessing the unique properties of this compound. One of the primary challenges is to gain a deeper understanding of the fundamental structure-property relationships that govern its behavior in different chemical and biological environments. This requires a concerted effort involving synthesis, characterization, and computational modeling.

The exploration of its potential in currently unforeseen applications presents a significant opportunity. The diverse reactivity of the benzofuran and pyridine rings, coupled with the ability to introduce a wide range of substituents, provides a vast chemical space for exploration. researchgate.net This could lead to the discovery of novel applications in areas such as agrochemicals, functional dyes, and smart materials.

Overcoming the challenges associated with scalability and cost-effectiveness of synthesis will be crucial for the widespread adoption of this compound and its derivatives in commercial applications. The development of robust and sustainable synthetic methods will be key to unlocking its full potential.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR can confirm the benzofuran-pyridine linkage. For example, the carbonyl group (C=O) in benzofuran derivatives typically resonates at δ 160–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~265 g/mol for C₁₅H₉NO₂).
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity, as described for pyridine derivatives in .

What strategies can mitigate contradictions in biological activity data for benzofuran-pyridine hybrids?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:

  • Impurity profiles : Residual solvents or byproducts (e.g., tributylstannyl intermediates, as in ) can skew assays. Rigorous purification (e.g., recrystallization from toluene ) is essential.
  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) influence compound stability. Pre-screen solubility using methods in (e.g., DMSO stock solutions diluted in culture media) .
  • Structural analogs : Compare with structurally validated compounds (e.g., 1-(1-Benzofuran-2-YLCARBONYL)PIPERIDINE in ) to confirm target engagement .

How can computational modeling predict the reactivity and electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G* basis sets (as in ) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites .
  • Molecular Descriptors : Over 2,000 descriptors (e.g., LogP, polar surface area) can be generated to correlate structure with solubility or bioavailability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing pyrazole-pyridine hybrids in as templates .

What safety protocols are critical when handling this compound and its intermediates?

Q. Basic Research Focus

  • Hazard Mitigation : Avoid skin/eye contact and inhalation. Use fume hoods and PPE (gloves, lab coats), as advised for tributylstannyl pyridines in .
  • Waste Disposal : Classify waste under EPA guidelines (e.g., halogenated byproducts as hazardous) .
  • Stability : Store at 2–8°C in airtight containers, protected from light, to prevent decomposition .

How can reaction optimization improve the scalability of this compound synthesis?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol% Pd), solvent ratios (dioxane/water), and temperature (80–120°C) to identify optimal conditions .
  • Continuous Flow Reactors : As noted in , flow systems enhance heat/mass transfer for exothermic steps, reducing side reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Polymorphism : Screen solvents (e.g., ethanol, ethyl acetate) using slow evaporation techniques, as in for pyridone derivatives .
  • Crystal Engineering : Co-crystallize with carboxylic acids (e.g., 2,3-pyrazinedicarboxylic acid in ) to stabilize lattice structures .

How does the electronic structure of this compound influence its spectroscopic signatures?

Q. Basic Research Focus

  • UV-Vis : The conjugated benzofuran-pyridine system may absorb at λ ~300–350 nm (π→π* transitions). Compare with analogs in (epoxide-pyridine hybrids) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) confirm functional groups .

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Reactant of Route 1
3-(1-Benzofuran-2-carbonyl)pyridine
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3-(1-Benzofuran-2-carbonyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.